A Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
A Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
CAS Number: 20825-89-2
This technical guide provides a comprehensive overview of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid, including its chemical properties, and potential biological significance based on related compounds. Due to the limited publicly available data on this specific isomer, this guide synthesizes information from closely related benzodioxepine and benzodioxane derivatives to provide a broader context for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid is a heterocyclic compound incorporating a benzene ring fused to a seven-membered dioxepine ring. The carboxylic acid moiety at the 7-position significantly influences its physicochemical properties.
| Property | Value | Source |
| CAS Number | 20825-89-2 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.184 g/mol | [1] |
| Appearance | Pale brown powder | [2] |
| Melting Point | 144.0-150.0 °C | [2][3] |
| Boiling Point (Predicted) | 357.9 ± 31.0 °C | [3] |
| Density (Predicted) | 1.309 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 3.03 ± 0.20 | [3] |
Note: Some sources may list the CAS number 33632-74-5 for a similar structure, often referring to the 2- or 4-carboxylic acid isomer.[2][3][4]
Synthesis and Experimental Protocols
A representative experimental protocol for a related compound, 2,3-dihydrobenzo[5][6]dioxine-6-carboxylic acid, is provided below to illustrate the general methodology.
Example Protocol: Synthesis of a Benzodioxane Carboxylic Acid Derivative
A mixture of 3 g (16.65 mmol) of 2,3-dihydrobenzo[5][6]dioxine-6-carboxylic acid, 20 mL of methanol (494 mmol), and 2 mL of concentrated sulfuric acid (98%) was refluxed for 3-4 hours in a round-bottom flask.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture was neutralized to a pH of 7–8 using a 10% aqueous sodium bicarbonate solution and allowed to cool to room temperature.[7] Precipitation was induced by adding 200 mL of ice-cold water. The resulting precipitate was filtered, washed with water, dried, and crystallized to yield the final product.[7]
Caption: A generalized workflow for the synthesis of benzodioxepine carboxylic acids.
Biological Activity and Potential Applications
Direct biological studies on 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid are scarce. However, research on the broader class of benzodioxepine and benzodioxane derivatives suggests a range of potential biological activities.
3.1. Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds containing the benzodioxepine scaffold.[8] For example, a series of novel benzodioxepine amide-biphenyl derivatives were synthesized and evaluated for their antibacterial properties. One compound, in particular, emerged as a potent antimicrobial agent, with further studies suggesting its interaction with the FabH enzyme, which is crucial for fatty acid biosynthesis in bacteria.[8]
3.2. Enzyme Inhibition
Derivatives of the closely related 2,3-dihydrobenzo[5][6]dioxine-6-carboxylic acid have demonstrated significant enzyme inhibition activity.[7] In one study, hydrazone derivatives of this compound exhibited potent inhibition of several enzymes, including:
-
Acetylcholinesterase: A key enzyme in the nervous system.
-
β-Glucosidase: Involved in various biological processes.
-
Peroxidase: An enzyme with a role in oxidative stress.
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α-Amylase: A digestive enzyme.
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Tyrosinase: Involved in melanin synthesis.
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Lipase: An enzyme that breaks down fats.[7]
These findings suggest that the benzodioxepine carboxylic acid scaffold could be a valuable starting point for the design of novel enzyme inhibitors.
3.3. Anticancer and Antioxidant Potential
The same study on benzodioxane carboxylic acid-based hydrazones also revealed significant anticancer activity against HeLa and PC3 cancer cell lines, as well as strong antioxidant properties.[7]
3.4. Other Potential Applications
The benzodioxepine scaffold is also found in compounds investigated as phosphodiesterase inhibitors, suggesting potential applications in treating a variety of conditions.
Caption: Potential biological activities associated with the benzodioxepine scaffold.
Signaling Pathways
Currently, there is no direct evidence linking 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid to specific signaling pathways. However, based on the observed biological activities of related compounds, several pathways could be of interest for future investigation.
For instance, the anticancer activity of related benzodioxane derivatives may involve the induction of apoptosis.[9] This could be mediated through pathways involving oxidative stress, as some arsenical-conjugated 1,3-benzodioxole derivatives have been shown to inhibit the thioredoxin system, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.[9]
Caption: A hypothesized signaling pathway for the anticancer effects of some benzodioxole/benzodioxepine derivatives.
Conclusion
3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (CAS 20825-89-2) is a chemical compound with limited currently available research data. However, the broader class of benzodioxepine and benzodioxane derivatives has shown promising biological activities, including antibacterial, enzyme inhibitory, anticancer, and antioxidant effects. This technical guide provides a foundation for researchers interested in exploring the potential of this specific isomer. Further investigation is warranted to elucidate its synthesis, biological activity, and potential therapeutic applications.
References
- 1. scbt.com [scbt.com]
- 2. 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid, 98% 5 g | Request for Quote [thermofisher.com]
- 3. 3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXYLIC ACID | 33632-74-5 [amp.chemicalbook.com]
- 4. 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid | C10H10O4 | CID 53708627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzodioxepin Derivatives - Pharmaceutical Intermediates [myskinrecipes.com]
- 7. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals [mdpi.com]
